
JNJ-26489112
Übersicht
Beschreibung
JNJ-26489112 ist ein Antikonvulsivum, das von Johnson & Johnson zur Behandlung von Epilepsie entwickelt wurde. Es wurde als Nachfolger von Topiramat konzipiert, mit der Erwartung, aufgrund seiner fehlenden Aktivität gegen Carboanhydrase weniger Nebenwirkungen zu haben . This compound wurde auch auf seine potenzielle Verwendung bei der Behandlung von Major Depression untersucht .
Vorbereitungsmethoden
Der Syntheseweg für JNJ-26489112 beinhaltet die Reaktion von (6-Chlor-2,3-dihydrobenzo[1,4]dioxin-2-yl)methylamin mit Sulfamid unter bestimmten Bedingungen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden würden wahrscheinlich eine Skalierung dieses Synthesewegs beinhalten, während die Reinheit und Ausbeute der Verbindung gewährleistet sind.
Analyse Chemischer Reaktionen
JNJ-26489112 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
JNJ-26489112 has been identified as a broad-spectrum anticonvulsant , demonstrating efficacy across various forms of epilepsy, including generalized tonic-clonic seizures, complex partial seizures, and absence seizures. Its development was motivated by the need for effective treatments for refractory epilepsy—cases where standard medications fail to provide adequate control.
Clinical Studies
A multicenter, placebo-controlled study evaluated this compound in patients with photosensitive epilepsy . The study involved 12 adult participants who underwent photic stimulation to assess the drug's impact on photoparoxysmal EEG responses. Results indicated a dose-dependent response, with higher doses leading to increased rates of complete suppression of the photoparoxysmal response (PPR). Specifically:
- At 1000 mg: 0/4 patients showed complete suppression.
- At 2000 mg: 1/4 patients showed complete suppression.
- At 3000 mg: 2/3 patients showed complete suppression .
Treatment-Resistant Major Depressive Disorder
This compound is also being explored for its potential in treating treatment-resistant major depressive disorder . In a randomized double-blind study, its efficacy was compared to that of Venlafaxine XR and placebo. The results from this trial are crucial for understanding its therapeutic profile in mood disorders .
Safety and Toxicology Studies
Safety assessments have been integral to the development of this compound. Notably, a six-month toxicity study in albino rats revealed retinal atrophy at supratherapeutic doses, underscoring the importance of monitoring ocular health in clinical trials. However, no such effects were observed in other animal models, suggesting species-specific responses to the compound .
Fertility Studies
Fertility studies conducted on male rats indicated reversible decreases in sperm concentration and motility at high doses without affecting mating performance or pregnancy outcomes. This suggests potential implications for human male fertility that warrant further investigation .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic evaluations have shown that this compound exhibits a dose-proportional increase in plasma exposure, with maximum concentrations (Cmax) observed at various dosages:
- 1000 mg: Cmax ~16 μg/mL
- 2000 mg: Cmax ~28 μg/mL
- 3000 mg: Cmax ~42 μg/mL
The median time to reach maximum concentration (tmax) was consistent across doses, ranging from approximately 3.73 to 5.04 hours post-administration .
Comparative Effectiveness
In comparison with existing treatments for epilepsy and depression, this compound presents a promising profile due to its broad-spectrum activity and favorable safety margin observed in early clinical trials. Its unique mechanism as a sulfamide compound may provide an alternative pathway for managing these challenging conditions .
Wirkmechanismus
The exact mechanism of action of JNJ-26489112 is not fully understood . it is known to inhibit voltage-gated sodium channels and N-type calcium channels, which are involved in the transmission of electrical signals in the nervous system . This inhibition helps to stabilize neuronal activity and prevent seizures. This compound also acts as a potassium channel opener, further contributing to its anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
JNJ-26489112 ähnelt anderen Antikonvulsiva wie Topiramat und Zonisamid. Es ist einzigartig in seiner fehlenden Aktivität gegen Carboanhydrase, was mit weniger Nebenwirkungen verbunden ist . Weitere ähnliche Verbindungen sind:
Topiramat: Ein Antikonvulsivum zur Behandlung von Epilepsie und zur Vorbeugung von Migräne.
Zonisamid: Ein weiteres Antikonvulsivum zur Behandlung von Epilepsie.
Lamotrigin: Ein Antikonvulsivum und Stimmungsstabilisator zur Behandlung von Epilepsie und bipolarer Störung.
Die einzigartigen Eigenschaften von this compound machen es zu einem vielversprechenden Kandidaten für die Behandlung von Epilepsie mit potenziell weniger Nebenwirkungen im Vergleich zu anderen Antikonvulsiva .
Biologische Aktivität
JNJ-26489112 is an investigational compound developed by Janssen Research & Development, primarily targeting central nervous system (CNS) disorders. It has been evaluated for its potential as a treatment for conditions such as treatment-resistant major depressive disorder, bipolar disorder, and epilepsy. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological properties.
This compound belongs to the class of antidepressants and antiepileptic drugs. While specific details regarding its mechanism of action are still under investigation, it is suggested that the compound may modulate neurotransmitter systems involved in mood regulation and seizure control. The drug has demonstrated broad-spectrum anticonvulsant activity in preclinical models, indicating its potential efficacy against various types of seizures .
Efficacy in Major Depressive Disorder
A significant study aimed at evaluating the efficacy of this compound in patients with treatment-resistant major depressive disorder was conducted. This randomized, double-blind trial compared this compound to an active control (Venlafaxine XR) and placebo. The results indicated that this compound exhibited promising antidepressant effects, although specific efficacy data remains proprietary .
Evaluation in Photosensitive Epilepsy
Another pivotal study focused on patients with photosensitive epilepsy evaluated the compound's ability to suppress photoparoxysmal responses induced by intermittent photic stimulation (IPS). In this exploratory study involving 12 adult patients, doses of this compound were administered sequentially to assess its impact on EEG responses:
Dose (mg) | Positive Response Rate | Complete Suppression Rate |
---|---|---|
1000 | 75% (3/4 patients) | 0% (0/4 patients) |
2000 | 75% (3/4 patients) | 25% (1/4 patient) |
3000 | 67% (2/3 patients) | 67% (2/3 patients) |
The study concluded that this compound was generally well-tolerated, with a dose-dependent effect observed on the suppression of photoparoxysmal responses .
Safety Profile and Tolerability
Safety evaluations across various studies indicated that this compound was well-tolerated among participants. Common adverse events reported included mild headache, dizziness, and nausea, occurring in more than 10% of subjects. Notably, the compound did not significantly affect the pharmacokinetics of concomitant antiepileptic drugs .
Absorption and Metabolism
Pharmacokinetic studies have shown that this compound is rapidly absorbed following oral administration. The median time to reach maximum plasma concentration () ranged from approximately 3.73 to 5.04 hours across different dosing cohorts. Plasma exposure increased proportionally with dose levels, indicating predictable pharmacokinetics suitable for further clinical development .
Toxicological Studies
Toxicological assessments revealed some concerns regarding retinal effects observed in nonclinical studies. In a six-month toxicity study in albino rats, retinal atrophy was noted at supratherapeutic doses; however, no ocular effects were observed in other animal models such as dogs or pigmented rats. These findings suggest species-specific responses to this compound and highlight the importance of careful monitoring during clinical trials .
Eigenschaften
IUPAC Name |
(2S)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSAIQPPGSSNKX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031470 | |
Record name | JNJ-26489112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871824-55-4 | |
Record name | JNJ-26489112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871824554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-26489112 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-26489112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-26489112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TI012DLT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.